Bienvenue dans la boutique en ligne BenchChem!

Copper, isotope of mass 64

PET image quality spatial resolution phantom study

Copper‑64 (⁶⁴Cu, CAS 13981‑25‑4) is a reactor/cyclotron‑produced radioactive isotope of copper that simultaneously emits positrons (β⁺, 17.6 %; Eβ⁺max = 653 keV), β⁻ particles (38.5 %; Eβ⁻max = 578 keV) and Auger electrons, enabling genuine theranostic capability within a single radionuclide. Its 12.7‑h physical half‑life is substantially longer than that of the widely used generator‑based ⁶⁸Ga (68 min) and matches the pharmacokinetics of peptides, antibody fragments and small proteins, while its low positron energy (mean range ≈ 0.6 mm in water) yields PET image quality comparable to that of ¹⁸F.

Molecular Formula Cu
Molecular Weight 63.929764 g/mol
CAS No. 13981-25-4
Cat. No. B1218646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper, isotope of mass 64
CAS13981-25-4
Synonyms64Cu radioisotope
Copper-64
Cu-64 radioisotope
Molecular FormulaCu
Molecular Weight63.929764 g/mol
Structural Identifiers
SMILES[Cu]
InChIInChI=1S/Cu/i1+0
InChIKeyRYGMFSIKBFXOCR-IGMARMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper‑64 (⁶⁴Cu) Isotope – Procurement and Selection Guide for Theranostic Radiopharmaceuticals


Copper‑64 (⁶⁴Cu, CAS 13981‑25‑4) is a reactor/cyclotron‑produced radioactive isotope of copper that simultaneously emits positrons (β⁺, 17.6 %; Eβ⁺max = 653 keV), β⁻ particles (38.5 %; Eβ⁻max = 578 keV) and Auger electrons, enabling genuine theranostic capability within a single radionuclide [1]. Its 12.7‑h physical half‑life is substantially longer than that of the widely used generator‑based ⁶⁸Ga (68 min) and matches the pharmacokinetics of peptides, antibody fragments and small proteins, while its low positron energy (mean range ≈ 0.6 mm in water) yields PET image quality comparable to that of ¹⁸F [2][3]. ⁶⁴Cu is routinely produced via the ⁶⁴Ni(p,n)⁶⁴Cu reaction on medical cyclotrons and can be supplied in high radionuclidic purity (>98 %), with specific activities exceeding 100 GBq/μmol when required [4]. These characteristics make ⁶⁴Cu a scientifically and clinically differentiated choice for centres seeking a single nuclide that supports same‑day PET imaging, late‑time‑point imaging (≥24 h post‑injection), and, when paired with ⁶⁷Cu, targeted radionuclide therapy.

Why ⁶⁴Cu Cannot Be Freely Substituted by Other PET Radiometals or Copper Isotopes


The procurement decision for a copper radionuclide cannot be reduced to choosing any “Cu‑labeled” PET tracer because the five copper radioisotopes used in medicine—⁶⁰Cu, ⁶¹Cu, ⁶²Cu, ⁶⁴Cu and ⁶⁷Cu—differ fundamentally in half‑life, decay mode, positron range, achievable specific activity, and suitability for theranostic pairing [1]. Equally, substituting ⁶⁴Cu with a non‑copper PET radiometal like ⁶⁸Ga or ⁸⁹Zr alters the pharmacokinetic profile of the radiopharmaceutical, changes imaging time‑points, and may degrade spatial resolution or lesion detectability [2][3]. The quantitative comparisons that follow demonstrate that ⁶⁴Cu occupies a unique performance niche: it combines ¹⁸F‑comparable image quality with a half‑life long enough for delayed, high‑contrast imaging, retains clinically meaningful β⁻ and Auger electron emission for therapeutic investigation, and supports a chemically identical theranostic matched pair with ⁶⁷Cu, thereby enabling true “see‑and‑treat” workflows that are inaccessible to single‑modality isotopes [4].

Quantitative Differentiation Guide for ⁶⁴Cu: Head‑to‑Head and Cross‑Study Evidence vs. Comparator Radionuclides


PET Image Quality and Spatial Resolution: ⁶⁴Cu Matches ¹⁸F, Outperforms ⁶⁸Ga

In a controlled phantom study on a clinical digital PET/CT scanner (Siemens Biograph Vision), the image quality of ⁶⁴Cu‑HCl was statistically equivalent to that of ¹⁸F‑FDG, with comparable recovery coefficients (RC), contrast recovery coefficients (CRC) and contrast‑to‑noise ratios (CNR) [1]. By marked contrast, ⁶⁸Ga‑HCl produced measurably degraded image quality: spatial resolution was 18 %–23 % worse, and the smallest hot spheres (10 mm and 13 mm diameter) showed lower RC, CRC and CNR values despite similar total count rates [1]. This finding is mechanistically supported by the much lower mean positron range of ⁶⁴Cu (≈0.6 mm) compared with ⁶⁸Ga (≈3.6 mm) [2].

PET image quality spatial resolution phantom study

Prostate Cancer Lesion Detection: ⁶⁴Cu‑SAR‑bisPSMA Doubles Detection Rate vs. ⁶⁸Ga‑PSMA‑11

In the prospective, intrapatient Co‑PSMA trial (NCT06907641, n = 50), each participant underwent both ⁶⁸Ga‑PSMA‑11 PET/CT and ⁶⁴Cu‑SAR‑bisPSMA PET/CT (imaged at 1 h and 24 h) [1]. The 24‑h ⁶⁴Cu‑SAR‑bisPSMA scan detected a mean of 1.26 lesions per patient vs. 0.48 lesions for ⁶⁸Ga‑PSMA‑11, giving a lesion ratio of 2.63 (95 % CI: 1.64–4.20, p < 0.0001) [1]. At the patient level, 78 % (39/50) of men were positive on ⁶⁴Cu‑SAR‑bisPSMA compared with only 36 % (18/50) on ⁶⁸Ga‑PSMA‑11 [1]. The reference‑standard true‑positive rate was 71 % for ⁶⁴Cu‑SAR‑bisPSMA vs. 29 % for ⁶⁸Ga‑PSMA‑11, and the false‑negative rate fell from 65 % to 21 % [1].

prostate cancer PSMA PET diagnostic accuracy

Tumour Selectivity and Background Uptake: ⁶⁴Cu‑Labelled TPP Cations vs. ⁹⁹ᵐTc‑Sestamibi

In a comparative biodistribution study in athymic nude mice bearing U87MG human glioma xenografts, three ⁶⁴Cu‑labelled triphenylphosphonium (TPP) and triphenylarsonium (TPA) cations demonstrated remarkably low cardiac uptake (<0.6 % ID/g at >30 min post‑injection), whereas ⁹⁹ᵐTc‑Sestamibi—a widely used SPECT perfusion agent—showed ≈18 % ID/g heart uptake at the same time point [1]. Consequently, the tumour‑to‑heart ratio for the lead ⁶⁴Cu‑TPP compound reached ≈5:1 at 120 min, which is approximately 40‑fold higher than the tumour‑to‑heart ratio achieved with ⁹⁹ᵐTc‑Sestamibi [1].

tumour selectivity heart uptake mitochondria imaging

Specific Activity Advantage: ⁶⁴Cu Can Be Produced With >20‑Fold Higher Molar Activity Than ⁶⁷Cu

The achievable specific activity (or molar activity) of a radionuclide directly governs how much radiolabelled pharmaceutical can be administered without saturating available target receptors with competing cold ligand. For ⁶⁴Cu, module‑assisted cyclotron production using highly enriched ⁶⁴Ni targets has yielded specific activities up to 1685 GBq/μmol at end of synthesis [1]. In contrast, even advanced production routes for ⁶⁷Cu (e.g., ⁷⁰Zn(p,α)⁶⁷Cu) have reported molar activities in the range of 74–82 GBq/μmol, with many batches falling well below 100 GBq/μmol [2]. A routine hospital‑cyclotron production of ⁶⁴Cu also reached 121.5 GBq/μmol, confirming that high specific activity is not confined to specialised high‑energy facilities .

specific activity molar activity radionuclidic purity

True Theranostic Matched Pair: ⁶⁴Cu/⁶⁷Cu Enables Chemically Identical Imaging and Therapy

⁶⁴Cu (t₁/₂ = 12.7 h; β⁺ 17.6 %) and ⁶⁷Cu (t₁/₂ = 61.8 h; β⁻ 100 %) form an elemental theranostic matched pair: because they are isotopes of the same element, they can be attached to identical targeting vectors using the same bifunctional chelator chemistry [1]. This is in contrast to common diagnostic/therapeutic pairs such as ⁶⁸Ga/¹⁷⁷Lu or ⁸⁹Zr/¹⁷⁷Lu, which require separate bioconjugation chemistries, potentially yielding different pharmacokinetic profiles and receptor‑binding characteristics . In a murine model of human colorectal carcinoma, the tumoral uptake of [⁶⁴Cu]Cu‑MeCOSar‑Tz directly correlated with the subsequent therapeutic response to [⁶⁷Cu]Cu‑MeCOSar‑Tz, demonstrating that the ⁶⁴Cu PET image predicts the ⁶⁷Cu‑mediated radiation dose [2]. Furthermore, ⁶⁴Cu itself provides a low‑level therapeutic effect via its β⁻ and Auger electron emissions, adding to the compounded dose when used sequentially with ⁶⁷Cu [1].

theranostic pair matched pair targeted radiotherapy

Extended Circulation Imaging: ⁶⁴Cu Half‑Life Enables Delayed 24‑h Scans Unattainable with ⁶⁸Ga

The 12.7‑h half‑life of ⁶⁴Cu permits imaging at 24 h post‑injection, a time point at which the 68‑min half‑life of ⁶⁸Ga would require >12 half‑lives of decay rendering imaging impossible. This capability is critical for antibody‑based tracers and large biomolecules that require 12–72 h to achieve optimal tumour‑to‑background ratios [1]. In the Co‑PSMA trial, the 24‑h ⁶⁴Cu‑SAR‑bisPSMA scan was the protocol that yielded the 2.63‑fold higher lesion detection, confirming that the extended circulating half‑life enables clinically meaningful late‑time‑point contrast improvement [2]. While ⁸⁹Zr (t₁/₂ = 78 h) also supports delayed imaging, its positron energy is higher and its residualising nature leads to higher background in bone and liver, whereas ⁶⁴Cu offers a more moderate clearance profile and lower long‑term radiation dose to patients [3].

antibody imaging delayed imaging pharmacokinetics

Priority Application Scenarios for ⁶⁴Cu Based on Quantified Differentiation Evidence


Prostate‑Specific Membrane Antigen (PSMA) PET Imaging for Low‑PSA Biochemical Recurrence

The Co‑PSMA trial provides Level‑1 intrapatient evidence that ⁶⁴Cu‑SAR‑bisPSMA detects 2.63‑fold more lesions than ⁶⁸Ga‑PSMA‑11 in men with PSA <0.75 ng/mL post‑prostatectomy [1]. Procurement of ⁶⁴Cu for PSMA kits enables 24‑h delayed imaging, achieving 78 % patient‑level positivity versus 36 % for standard ⁶⁸Ga protocols [1]. This scenario directly capitalises on all three core differentiators: extended half‑life, superior spatial resolution, and higher specific activity.

Neuroendocrine Tumour Imaging with FDA‑Approved ⁶⁴Cu‑DOTATATE (Detectnet™)

Detectnet (copper Cu 64 dotatate) received FDA approval in 2020 for somatostatin‑receptor PET imaging of neuroendocrine tumours, providing a clinically validated, commercially available ⁶⁴Cu radiopharmaceutical [2]. Its 12.7‑h half‑life enables centralised radiopharmacy production and regional distribution—a logistical advantage over generator‑based ⁶⁸Ga‑DOTATATE (68 min half‑life), which must be synthesised on‑site [2]. The ⁶⁴Cu‑PET images match ¹⁸F‑FDG quality in terms of spatial resolution, as demonstrated in phantom studies [3].

Hypoxia Imaging with ⁶⁴Cu‑ATSM and Second‑Generation Analogues

In direct comparative studies, ⁶⁴Cu‑ATSM provided superior image contrast for tumour hypoxia compared with ¹⁸F‑FMISO, the historical gold standard, due to faster in vivo accumulation and higher hypoxic‑to‑normoxic contrast [4]. Second‑generation analogues ⁶⁴Cu‑ATS and ⁶⁴Cu‑CTS have further improved hypoxic‑to‑normoxic contrast ratios: 14:1 (ATS), 17:1 (CTS) vs. 8:1 (ATSM) in isolated perfused rat hearts [5]. For researchers or clinical centres investigating hypoxia‑directed therapy, ⁶⁴Cu‑ATSM analogues offer a PET biomarker with quantified contrast superiority.

Theranostic Pair Development: ⁶⁴Cu PET Imaging to Guide ⁶⁷Cu Targeted Radiotherapy

For laboratories building theranostic pipelines, ⁶⁴Cu provides the diagnostic half of the ⁶⁴Cu/⁶⁷Cu matched pair. The identical chelation chemistry ensures that the PET image quantitatively reflects the biodistribution of the therapeutic isotope [3]. Preclinical data have shown that tumoral uptake of [⁶⁴Cu]Cu‑MeCOSar‑Tz correlates with the therapeutic efficacy of [⁶⁷Cu]Cu‑MeCOSar‑Tz, enabling patient‑specific dosimetry [3]. Investing in ⁶⁴Cu infrastructure now positions a centre to seamlessly adopt ⁶⁷Cu therapy once production scales, avoiding the regulatory and chemical re‑validation burden of transitioning between heterologous pairs [6].

Quote Request

Request a Quote for Copper, isotope of mass 64

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.